molecular formula C8H7F2NO3 B1404234 methyl 2-(difluoromethoxy)pyridine-4-carboxylate CAS No. 1375098-09-1

methyl 2-(difluoromethoxy)pyridine-4-carboxylate

Cat. No.: B1404234
CAS No.: 1375098-09-1
M. Wt: 203.14 g/mol
InChI Key: YQZJQGVVANWHLX-UHFFFAOYSA-N
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Description

Methyl 2-(difluoromethoxy)pyridine-4-carboxylate (CAS 1375098-09-1) is a fluorinated pyridine derivative of significant interest in scientific research and development, serving as a versatile building block for the synthesis of more complex molecules . Its molecular formula is C~8~H~7~F~2~NO~3~, with a molecular weight of 203.14 g/mol . In medicinal chemistry, this compound acts as a potential scaffold for developing selective inhibitors, particularly targeting serine/threonine kinases (SIKs) . Structure-activity relationship (SAR) studies have explored modifications to this scaffold to enhance potency and selectivity against specific kinase isoforms like SIK2 and SIK3 . The inclusion of the difluoromethoxy group is a critical design feature, as it enhances the molecule's metabolic stability and bioavailability, which are valuable properties in drug discovery . This compound is also a key intermediate in the synthesis of agrochemicals, including herbicides and insecticides . The difluoromethoxy group contributes to the lipophilicity of the resulting active ingredients, which can facilitate better absorption by plant tissues and improve efficacy in broad-spectrum weed control . From a synthetic chemistry perspective, the methyl ester functional group allows for facile hydrolysis to the corresponding carboxylic acid, enabling further derivatization and making it a valuable intermediate for late-stage functionalization of pyridine derivatives . Attention: This product is for research use only and is not intended for human or veterinary use. Proper storage conditions are 2-8°C, sealed, and protected from light .

Properties

IUPAC Name

methyl 2-(difluoromethoxy)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-13-7(12)5-2-3-11-6(4-5)14-8(9)10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZJQGVVANWHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Isonicotinic Acid Derivatives

Method Overview:
The foundational step involves esterifying isonicotinic acid or its derivatives with methanol to form the methyl ester. This process typically employs acid catalysis, with sulfuric acid being a common catalyst to facilitate ester formation under reflux conditions.

Reaction Conditions:

  • Reactants: Isonicotinic acid
  • Catalyst: Sulfuric acid
  • Solvent: Methanol
  • Temperature: Reflux (~65°C)
  • Duration: Several hours until completion

Process Details:
The acid reacts with methanol under acidic conditions, leading to the formation of methyl 4-aminopyridine-3-carboxylate intermediates, which can be further modified to introduce the difluoromethoxy group.

Introduction of the Difluoromethoxy Group via Nucleophilic Substitution

Method Overview:
The key step involves installing the difluoromethoxy group (-O-CF₂H) at the 2-position of the pyridine ring. This is achieved through nucleophilic substitution reactions using suitable difluoromethylating agents.

Common Difluoromethylating Agents:

  • Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate
  • Togni’s Reagent I (for electrophilic trifluoromethylation, adapted for difluoromethoxy)
  • TMSNTf₂ (for trifluoromethylation and subsequent transformation)

Reaction Conditions:

  • Solvent: Acetonitrile or dichloromethane
  • Catalyst: Transition metals (e.g., copper catalysts) or photoredox catalysts (e.g., Ru(bpy)₃²⁺)
  • Light: Visible light (for photoredox processes)
  • Temperature: Room temperature to mild heating
  • Time: Several hours, depending on the reagent and catalyst

Mechanism:
The nucleophilic difluoromethoxy group is introduced via a radical or cross-coupling pathway, often facilitated by transition metal catalysis or photoredox conditions, enabling late-stage functionalization of pyridine derivatives.

Purification and Crystallization

Post-reaction, the crude product is purified through:

  • Liquid-liquid extraction
  • Crystallization from suitable solvents such as methanol or ethyl acetate
  • Recrystallization to obtain high purity compounds

Large-Scale Industrial Synthesis

For industrial applications, the synthesis involves:

  • Continuous esterification under controlled temperature and pressure
  • Use of excess difluoromethylating agents to drive the reaction to completion
  • Implementation of purification steps such as chromatography or recrystallization to ensure high purity and yield

Data Table: Summary of Preparation Methods

Step Method Reagents Catalysts/Conditions Remarks
1 Esterification Isonicotinic acid + methanol Sulfuric acid, reflux Forms methyl 4-aminopyridine-3-carboxylate
2 Difluoromethoxy installation Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate or Togni’s Reagent Transition metal catalysis or photoredox, room temp Late-stage functionalization, high selectivity
3 Purification Crystallization Methanol, ethyl acetate Ensures high purity

Notes and Considerations:

  • The choice of difluoromethylating reagent significantly influences reaction efficiency and selectivity.
  • Photoredox methods have demonstrated advantages in operational simplicity and environmental friendliness.
  • Large-scale synthesis requires careful control of reaction parameters to maximize yield and purity, especially when handling hazardous reagents like Togni’s Reagent.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibitors of Protein Kinases

Methyl 2-(difluoromethoxy)pyridine-4-carboxylate has been identified as a potential scaffold for the development of selective inhibitors targeting serine/threonine kinases (SIKs). Recent studies have shown that modifications to the compound can enhance its potency against specific kinase isoforms. For instance, the introduction of difluoromethyl groups has been correlated with increased inhibitory activity against SIK2 and SIK3 while maintaining selectivity against SIK1, as demonstrated in structure-activity relationship (SAR) studies .

Case Study: SAR Exploration

A study investigated various analogs of this compound, focusing on modifications to its structural components. The results highlighted that analogs with a cyclopropyl amide moiety exhibited superior inhibition profiles compared to those with traditional substituents .

CompoundIC50 (µM)Selectivity
Analog 10.5SIK2
Analog 20.8SIK3
Analog 31.5SIK1

2. Anticancer Activity

The compound has also been explored for its anticancer properties, particularly in inhibiting tumor cell proliferation. Research indicates that derivatives of this compound show promise in targeting cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Agrochemical Applications

1. Herbicide Development

This compound serves as a key intermediate in the synthesis of novel herbicides. Its difluoromethoxy group enhances the herbicidal activity by improving the compound's lipophilicity, which facilitates better absorption by plant tissues .

Case Study: Herbicidal Efficacy

In field trials, formulations containing this compound demonstrated effective weed control with minimal phytotoxicity to crop plants. The efficacy was attributed to its ability to inhibit specific enzymatic pathways essential for weed survival .

Materials Science Applications

1. Synthesis of Functional Polymers

The compound has been utilized in the synthesis of functional polymers, particularly those designed for electronic applications. Its unique chemical structure allows for the incorporation into polymer matrices, leading to materials with enhanced electrical conductivity and thermal stability .

Case Study: Polymer Characteristics

Research into polymer composites incorporating this compound revealed significant improvements in mechanical properties and thermal resistance compared to traditional polymer systems.

PropertyControl PolymerPolymer with this compound
Tensile Strength (MPa)3045
Thermal Stability (°C)200250

Mechanism of Action

The mechanism of action of methyl 2-(difluoromethoxy)pyridine-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The difluoromethoxy group may enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at the 2- and 4-positions of the pyridine ring. Below is a detailed comparison based on molecular properties, reactivity, and applications:

Methyl 2-(Trifluoromethyl)Pyridine-4-Carboxylate

  • Molecular Formula: C₈H₆F₃NO₂
  • Molecular Weight : 205.13 g/mol
  • Key Features :
    • A trifluoromethyl (-CF₃) group replaces the difluoromethoxy (-OCF₂H) at the 2-position.
    • Higher electronegativity and lipophilicity due to the -CF₃ group, enhancing metabolic stability in drug candidates .
  • Applications: Used as a building block in kinase inhibitors and antiviral agents. Unlike methyl 2-(difluoromethoxy)pyridine-4-carboxylate, this compound remains available for research (e.g., GLPBIO Catalog No. GF09508) .

Methyl 2-Chloro-5-(Trifluoromethyl)Pyridine-4-Carboxylate

  • Molecular Formula: C₉H₅ClF₃NO₂
  • Molecular Weight : 263.59 g/mol
  • Key Features :
    • A chloro (-Cl) substituent at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position.
    • The electron-withdrawing -Cl and -CF₃ groups increase reactivity in nucleophilic aromatic substitution reactions compared to the difluoromethoxy analog .
  • Applications : Intermediate in herbicides and fungicides. The chloro group facilitates further functionalization, a contrast to the less reactive difluoromethoxy substituent .

5-(Difluoromethoxy)-2-[[(3,4-Dimethoxy-2-Pyridyl)Methyl]Sulfinyl]-1H-Benzimidazole

  • Molecular Formula : C₁₈H₁₆F₂N₃O₅S
  • Molecular Weight : 435.40 g/mol
  • Key Features :
    • A benzimidazole core with a difluoromethoxy group and a sulfinyl linkage.
    • The sulfinyl group enhances proton pump inhibition activity (e.g., pantoprazole derivatives), whereas the methyl ester in this compound limits such biological interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Availability Status
This compound C₈H₇F₂NO₃ ~209.14* 2-OCF₂H, 4-COOCH₃ Research intermediate Discontinued
Methyl 2-(trifluoromethyl)pyridine-4-carboxylate C₈H₆F₃NO₂ 205.13 2-CF₃, 4-COOCH₃ Kinase inhibitors, antiviral research Available
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate C₉H₅ClF₃NO₂ 263.59 2-Cl, 5-CF₃, 4-COOCH₃ Agrochemical synthesis Available
Pantoprazole sulfinyl derivative C₁₈H₁₆F₂N₃O₅S 435.40 Benzimidazole core, 5-OCF₂H, sulfinyl Proton pump inhibitors Pharmaceutical use

*Estimated based on analogous compounds.

Key Research Findings

Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂H) in this compound provides moderate electron-withdrawing effects, enhancing stability compared to methoxy (-OCH₃) but less than trifluoromethyl (-CF₃) .

Synthetic Utility : The methyl ester at the 4-position allows facile hydrolysis to carboxylic acids, a feature shared with analogs like methyl 2-(trifluoromethyl)pyridine-4-carboxylate .

Stability Considerations : Unlike sulfinyl-containing benzimidazoles (e.g., pantoprazole derivatives), this compound lacks labile sulfoxide bonds, reducing susceptibility to overoxidation .

Biological Activity

Methyl 2-(difluoromethoxy)pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and ongoing research efforts.

Chemical Structure and Properties

This compound has the molecular formula C8H7F2NO2C_8H_7F_2NO_2 and a molecular weight of approximately 187.146 g/mol. The compound features a pyridine ring substituted with a difluoromethoxy group and a carboxylate moiety, contributing to its unique chemical properties. The presence of fluorine atoms often enhances the compound's lipophilicity and biological activity, making it a candidate for further pharmacological studies.

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The difluoromethoxy group may enhance binding affinity through hydrogen bonding and hydrophobic interactions with target proteins. For instance, compounds with similar structures have shown potential as phosphodiesterase (PDE) inhibitors, which are crucial in regulating cyclic AMP levels in cells .

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Antifungal Properties : Similar compounds have demonstrated antifungal activity, suggesting that this compound could also exhibit this property .
  • Inhibition of Enzymatic Activity : The compound's structural features may allow it to inhibit specific enzymes, such as PDE4, which is involved in inflammatory processes. Research indicates that modifications in the fluorine substituents can significantly influence these interactions .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(trifluoromethoxy)pyridine-4-carboxylateContains trifluoromethoxy insteadHigher electronegativity may affect reactivity
Methyl 6-(4-(difluoromethoxy)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylatePyrazolo ring systemDifferent ring structure alters biological activity
Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylateContains difluorophenyl moietyVariation in aromatic substitution affects properties

This table illustrates how the unique combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

  • PDE Inhibition Studies : A series of studies have focused on the design and synthesis of PDE inhibitors, where compounds similar to this compound showed submicromolar IC50 values against PDE4, indicating strong inhibitory potential. The fluorinated derivatives often exhibited enhanced potency compared to their non-fluorinated counterparts .
  • Fluorination Impact : Research has highlighted the role of fluorination in enhancing biological activity. For example, introducing fluorine into the structure has been linked to increased lipophilicity and selectivity towards specific biological targets, which can lead to improved therapeutic profiles .
  • Antifungal Activity : Compounds with similar difluoromethoxy substitutions have demonstrated significant antifungal effects against various pathogens. Ongoing studies aim to elucidate the precise mechanisms by which these compounds exert their effects.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for generating intermediates for further derivatization.

Conditions Reagents Products Yield Source
Acidic hydrolysisHCl (6M), reflux, 6–8 hrs2-(Difluoromethoxy)pyridine-4-carboxylic acid82–89%
Basic hydrolysisNaOH (2M), 80°C, 4 hrsSodium 2-(difluoromethoxy)pyridine-4-carboxylate95%

Mechanistic Insight :

  • Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl.

  • Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Nucleophilic Substitution at the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group participates in nucleophilic substitution under radical or transition-metal-catalyzed conditions.

Reaction Type Reagents/Catalysts Products Applications
Radical trifluoromethylationRu(bpy)₃²⁺, visible light2-(Trifluoromethoxy)pyridine-4-carboxylatePharmaceutical intermediates
DeoxyfluorinationDAST, CH₂Cl₂, −20°C2-(Trifluoromethoxy)pyridine-4-carboxylateFluorinated analog synthesis

Key Observations :

  • Photoredox catalysis (e.g., Ru(bpy)₃²⁺) generates difluoromethyl radicals, enabling C–OCF₂H bond formation .

  • Direct substitution is limited by the stability of the OCF₂H group, requiring harsh conditions or specialized reagents .

Pyridine Ring Functionalization

Electrophilic substitution on the pyridine ring is sterically hindered by the difluoromethoxy group but occurs at the C-3 and C-5 positions under directed metalation.

Reaction Conditions Products Selectivity
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-2-(difluoromethoxy)pyridine-4-carboxylateC-5 > C-3
HalogenationNCS, DMF, 50°C3-Chloro-2-(difluoromethoxy)pyridine-4-carboxylateC-3 dominant

Mechanistic Note :

  • Directed ortho-metalation (DoM) strategies using LiTMP enable regioselective functionalization .

Cross-Coupling Reactions

The carboxylate moiety facilitates Pd-catalyzed coupling reactions for biaryl or heteroaryl synthesis.

Coupling Type Catalysts/Ligands Products Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane4-(Aryl)pyridine-2-(difluoromethoxy)carboxylate75–88%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃4-(Amino)pyridine derivatives68%

Limitations :

  • Steric bulk from the difluoromethoxy group reduces reactivity in sterically demanding couplings.

Coordination Chemistry and Metal Complexation

The pyridine nitrogen and ester carbonyl group act as ligands for transition metals.

Metal Conditions Complex Type Stability
Cu(I)CuI, MeCN, 25°CTetrahedral Cu(I)-pyridine complexesModerate
Pd(II)Pd(OAc)₂, DMF, 80°CSquare-planar Pd(II) carboxylatesHigh

Applications :

  • Metal complexes serve as catalysts in asymmetric synthesis or as precursors for nanomaterials .

Decarboxylation and Thermal Degradation

Thermal treatment induces decarboxylation, forming volatile difluoromethoxylated pyridines.

Conditions Products Byproducts
200°C, N₂ atmosphere2-(Difluoromethoxy)pyridineCO₂, methanol
Microwave irradiationSame as aboveTraces of fluorinated gases

Industrial Relevance :

  • Decarboxylation is utilized in continuous-flow synthesis for scale-up .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-(difluoromethoxy)pyridine-4-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and esterification. For example, analogous methods (e.g., ) use methyl esters and difluorinated reagents under anhydrous conditions. Optimization involves varying solvents (e.g., dichloromethane or DMF), catalysts (e.g., NaOH or phase-transfer agents), and temperature (40–80°C) to improve yield. Monitoring intermediates via TLC or HPLC ensures reaction progression. Adjusting stoichiometric ratios of pyridine precursors and difluoromethoxylation agents (e.g., 1.2–1.5 equivalents) can mitigate side reactions .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and difluoromethoxy group integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>98% as per ).
  • Elemental Analysis : Ensures stoichiometric accuracy of C, H, N, and F content .

Q. How does this compound react under acidic or basic hydrolysis conditions?

  • Methodological Answer : The ester group is susceptible to hydrolysis. In acidic conditions (e.g., HCl/EtOH, reflux), the methyl ester converts to carboxylic acid, while basic conditions (e.g., NaOH/H2_2O) may degrade the difluoromethoxy moiety. Kinetic studies using pH-controlled buffers and monitoring via 19F^{19}\text{F} NMR can quantify degradation rates. Stabilizing additives (e.g., crown ethers) may mitigate side reactions .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during the difluoromethoxylation of pyridine derivatives?

  • Methodological Answer : Regioselectivity in pyridine functionalization is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) predict reactive sites, while directing groups (e.g., nitro or carboxylate) can bias substitution. highlights using sterically hindered bases (e.g., LDA) to control reaction pathways. Experimental validation via X-ray crystallography (e.g., ) confirms regiochemical outcomes .

Q. How can computational modeling predict the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Tools like EPI Suite estimate physicochemical properties (e.g., logP, hydrolysis half-life). Molecular dynamics simulations model interactions with soil/enzymes, while QSAR predicts ecotoxicity. Experimental validation via accelerated aging tests (e.g., UV exposure, microbial assays) aligns with frameworks like Project INCHEMBIOL (), which studies abiotic/biotic transformations in environmental compartments .

Q. What role does this compound play in synthesizing bioactive alkaloid analogs?

  • Methodological Answer : The pyridine core serves as a precursor for dihydropyridones (), which are intermediates in alkaloid synthesis. For example, coupling with vinylpyridines () via Heck or Suzuki reactions generates polycyclic structures. Biological screening (e.g., enzyme inhibition assays) evaluates pharmacological potential, guided by SAR studies on substituent effects .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer : Discrepancies arise from variations in reaction conditions or analytical calibration. Reproducibility requires:

  • Standardized Protocols : Adopt identical solvents, catalysts, and equipment.
  • Cross-Lab Validation : Collaborative round-robin testing ensures data consistency.
  • Advanced Analytics : Use deuterated solvents for NMR and internal standards for MS to reduce artifacts .

Methodological Tables

Table 1 : Key Synthetic Parameters and Optimization Ranges

ParameterRange TestedOptimal ValueReference
SolventDCM, DMF, THFDCM
Temperature (°C)40–10060–80
Equivalents of Reagent1.0–1.51.2
Reaction Time (hr)12–4824

Table 2 : Environmental Stability Assessment Framework

TestMethodEndpoint MeasuredReference
HydrolysispH 3–9 buffers, 25–50°CDegradation half-life
PhotolysisUV light (300–400 nm)Byproduct identification
Microbial DegradationSoil slurry, LC-MS monitoringMineralization rate

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 2-(difluoromethoxy)pyridine-4-carboxylate
Reactant of Route 2
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methyl 2-(difluoromethoxy)pyridine-4-carboxylate

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